2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Indole derivatives: These compounds also feature a fused ring system and are widely studied for their therapeutic potential.
Uniqueness
What sets 2-methyl-1-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole apart is its unique combination of a benzodiazole core with a trifluoromethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-12-23-16-8-4-5-9-17(16)25(12)13-10-24(11-13)18(26)14-6-2-3-7-15(14)19(20,21)22/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYYOHYPIYOTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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